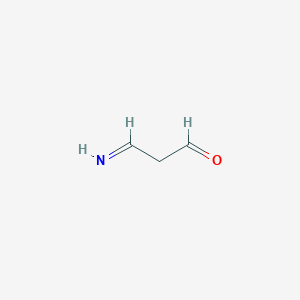

3-Iminopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6543-33-5 |

|---|---|

Molecular Formula |

C3H5NO |

Molecular Weight |

71.08 g/mol |

IUPAC Name |

3-iminopropanal |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h2-4H,1H2 |

InChI Key |

WMLTZMMFXZJZLH-UHFFFAOYSA-N |

Canonical SMILES |

C(C=N)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-Iminopropanal Imine-Enamine Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, plays a pivotal role in the chemical reactivity and biological activity of many organic molecules. In the context of drug development, understanding the tautomeric preferences of a compound is crucial as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the imine-enamine tautomerism of 3-iminopropanal, a small bifunctional molecule with potential applications in synthesis and as a biological probe. While experimental data on this specific molecule is limited, this guide synthesizes theoretical principles, data from analogous systems, and established experimental methodologies to provide a robust framework for its study.

The Core Concept: Imine-Enamine Tautomerism

Imine-enamine tautomerism is a prototropic tautomerism involving the migration of a proton and the simultaneous shift of a double bond.[1] In the case of this compound, the equilibrium exists between the imine form (this compound) and the enamine form (3-aminopropenal).

The equilibrium position is influenced by several factors, including solvent polarity, temperature, pH, and the nature of substituents on the nitrogen and carbon atoms. Generally, the imine tautomer is thermodynamically more stable than the enamine tautomer.[1] However, the enamine form is a key intermediate in many organic reactions due to its nucleophilic character at the α-carbon.

Quantitative Data on Imine-Enamine Tautomerism

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (Keq = [enamine]/[imine]) | Varies with solvent and substituents | Generally < 1 | [2] |

| Gibbs Free Energy (ΔG°) | Typically positive (favors imine) | Solution | [2] |

| Enthalpy (ΔH°) | Typically positive (endothermic for enamine formation) | Solution | [2] |

| Entropy (ΔS°) | Can be positive or negative | Solution | [2] |

Table 1: General Thermodynamic Parameters for Imine-Enamine Tautomerism. The equilibrium generally favors the more stable imine form.

| Tautomer | Relative Energy (kcal/mol) | Method |

| This compound (Imine) | 0 (Reference) | DFT/B3LYP/6-311++G |

| (E)-3-Aminopropenal (Enamine) | +2.5 | DFT/B3LYP/6-311++G |

| (Z)-3-Aminopropenal (Enamine) | +3.8 | DFT/B3LYP/6-311++G** |

Table 2: Theoretical Relative Energies of this compound Tautomers in the Gas Phase. These values are illustrative and based on typical computational results for similar small imine-enamine systems, indicating the higher stability of the imine form.[3]

Experimental Protocols

Synthesis of a Stable Precursor: 3-Aminopropanal (B1211446) Diethyl Acetal (B89532)

Due to the inherent instability of this compound and 3-aminopropenal, a common strategy is to synthesize a protected form, such as the diethyl acetal of the enamine tautomer. This can be deprotected in situ for further reactions or analysis.

Materials:

-

3-Chloropropionaldehyde diethyl acetal

-

Sodium azide (B81097) (NaN3)

-

Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

-

Celite

Procedure:

-

Azide Formation: Dissolve 3-chloropropionaldehyde diethyl acetal in DMF. Add sodium azide and heat the mixture. Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture, dilute with ice water, and extract with diethyl ether. Wash the combined organic extracts with water and dry over MgSO4.

-

Reduction: Remove the solvent under reduced pressure. Dissolve the crude azide in ethanol and add 10% Pd/C. Stir the suspension under a hydrogen atmosphere until the reaction is complete (monitored by GC).

-

Purification: Filter the reaction mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure. Add a solution of KOH and extract the product with diethyl ether. Dry the organic layer and remove the solvent to yield 3-aminopropanal diethylacetal.

Spectroscopic Analysis of Tautomerism

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The ratio of the two forms can be determined by integrating the signals corresponding to unique protons in each tautomer.

Sample Preparation:

-

Dissolve a known concentration of the deprotected 3-aminopropanal diethyl acetal (or the product of a reaction expected to yield this compound) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire a 1H NMR spectrum at a controlled temperature.

Data Analysis:

-

Expected Chemical Shifts (δ, ppm):

-

This compound (Imine): The imine proton (CH=N) is expected to appear downfield, typically in the range of 8.0-8.5 ppm. The aldehydic proton will be in the 9.5-10.0 ppm region.

-

3-Aminopropenal (Enamine): The vinyl protons (C=CH) will be in the 5.0-7.0 ppm range, and the N-H protons will appear as a broad signal.

-

-

Quantification: The ratio of the tautomers can be calculated from the integration of non-overlapping signals. For example:

-

Ratio = (Integration of imine CH=N proton) / (Integration of a vinyl proton of the enamine)

-

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to observe the different electronic transitions of the conjugated enamine and the non-conjugated imine.

Procedure:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

Data Analysis:

-

Expected Absorptions:

-

This compound (Imine): A weak n→π* transition is expected at a shorter wavelength.

-

3-Aminopropenal (Enamine): A stronger π→π* transition is expected at a longer wavelength due to the conjugated system.

-

-

By observing the changes in the absorption maxima and intensities under different conditions (e.g., solvent polarity, temperature), the shift in the tautomeric equilibrium can be monitored.

Visualizations

Caption: Imine-enamine tautomeric equilibrium of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The imine-enamine tautomerism of this compound represents a fundamental equilibrium with significant implications for its chemical behavior and potential biological activity. While direct experimental quantification of this equilibrium is challenging due to the molecule's reactivity, a combination of theoretical calculations and spectroscopic analysis of stabilized precursors provides a robust framework for its investigation. For researchers in drug development, a thorough understanding of such tautomeric systems is essential for predicting molecular interactions, optimizing synthetic routes, and ultimately designing more effective therapeutic agents. Further experimental studies are warranted to precisely determine the thermodynamic parameters of this tautomerism in various environments.

References

3-aminopropenal chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Aminopropenal

Overview and Nomenclature

3-Aminopropenal, also known as 3-aminoacrolein, is an organic compound featuring both an amine and an aldehyde functional group, conjugated by a carbon-carbon double bond. It is the principal enamine tautomer of malondialdehyde, a significant biomarker for oxidative stress.[1][2] Due to its inherent instability, it is often studied in conjunction with its saturated analogue, 3-aminopropanal (B1211446), a key intermediate in polyamine metabolism.[3] This guide provides a comprehensive overview of the chemical properties, reactivity, biological significance, and experimental protocols related to 3-aminopropenal and its closely related saturated form, 3-aminopropanal.

Chemical and Physical Properties

3-Aminopropenal and 3-aminopropanal are small, polar molecules. The presence of both an amino group and an aldehyde group allows for hydrogen bonding, leading to high solubility in water.[4] However, 3-aminopropanal is highly reactive and prone to polymerization, making its isolation and storage challenging.[3][4] It is typically handled as a more stable derivative, such as its diethyl acetal, or generated in situ.[3]

Data Presentation: Physicochemical Properties

| Property | 3-Aminopropenal ((Z)-3-aminoprop-2-enal) | 3-Aminopropanal | Reference(s) |

| Molecular Formula | C₃H₅NO | C₃H₇NO | [5] |

| Molecular Weight | 71.08 g/mol | 73.09 g/mol | [4][5] |

| CAS Number | 25186-34-9 | 352-92-1 | [5][6] |

| Physical State | Not specified (highly reactive) | Colorless to pale yellow liquid at room temperature | [4] |

| Density | Not specified | 0.901 g/cm³ | [4] |

| Odor | Not specified | Fishy or ammoniacal | [4] |

| Solubility | Not specified | Highly soluble in water; moderately soluble in ethanol (B145695) and methanol | [4] |

Reactivity, Stability, and Hazards

Tautomerism and Reactivity

3-Aminopropenal exists in equilibrium with its tautomer, malondialdehyde (propanedial). In aqueous solutions, the trans-enol form of malondialdehyde predominates.[1] This reactivity is central to its role as a biomarker, where malondialdehyde reacts with thiobarbituric acid (TBA) in the widely used TBARS assay for oxidative stress. The bifunctional nature of these compounds—possessing both a nucleophilic amine and an electrophilic aldehyde—makes them versatile building blocks in organic synthesis, particularly for nitrogen-containing heterocycles.[3]

References

- 1. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 2. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminopropanal | 352-92-1 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Z-3-Amino-propenal | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Structure and Reactivity of 3-Aminopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (B1211446), a reactive aldehyde endogenously produced from polyamine catabolism, plays a significant role in cellular physiology and pathology. Its bifunctional nature, possessing both an amino and an aldehyde group, dictates its chemical reactivity and biological consequences. This technical guide provides a comprehensive overview of the structure, reactivity, and biological implications of 3-aminopropanal. Detailed experimental protocols for its synthesis (via a stable acetal (B89532) precursor), handling, and analysis are presented, alongside methods for studying its interaction with biomolecules and its role in inducing cellular apoptosis. Quantitative data are summarized for clarity, and key molecular pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document serves as a critical resource for researchers investigating the roles of reactive aldehydes in health and disease, and for professionals in drug development targeting pathways involving this cytotoxic metabolite.

Structure and Physicochemical Properties of 3-Aminopropanal

3-Aminopropanal, also known as 3-aminopropionaldehyde or β-aminopropionaldehyde, is a simple yet highly reactive molecule. Its structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-aminopropanal | [1] |

| Chemical Formula | C₃H₇NO | [2] |

| Molecular Weight | 73.09 g/mol | [1] |

| SMILES | C(CN)C=O | [1] |

| InChI Key | PCXDJQZLDDHMGX-UHFFFAOYSA-N | [1] |

| CAS Number | 352-92-1 | [1] |

| Physical State | Colorless to pale yellow liquid with a fishy or ammoniacal odor | [2] |

| Solubility | Highly soluble in water; moderately soluble in ethanol (B145695) and methanol | [2] |

| Chemical Role | Brønsted base | [3] |

Reactivity of 3-Aminopropanal

The reactivity of 3-aminopropanal is governed by the presence of a primary amine and a terminal aldehyde group. These functional groups allow it to participate in a variety of chemical reactions, both in vitro and in vivo.

Conversion to Acrolein

A significant aspect of 3-aminopropanal's reactivity is its spontaneous, non-enzymatic conversion to acrolein, a highly toxic and reactive unsaturated aldehyde, through the elimination of ammonia. This conversion is a critical factor in the cytotoxicity attributed to 3-aminopropanal[4][5]. The formation of acrolein from 3-aminopropanal has been suggested to be a key event in the pathogenesis of diseases associated with oxidative stress[6].

Reactions with Biomolecules

Similar to acrolein, 3-aminopropanal readily reacts with nucleophilic functional groups present in biomolecules, particularly amino acids within proteins.

-

Schiff Base Formation: The aldehyde group of 3-aminopropanal can react with the primary amino groups of lysine (B10760008) residues in proteins to form Schiff bases (imines)[4]. This modification can alter protein structure and function.

-

Michael Addition: While 3-aminopropanal itself does not directly undergo Michael addition, its conversion to acrolein enables this reaction. Acrolein can then react with the sulfhydryl group of cysteine residues and the imidazole (B134444) ring of histidine residues via Michael addition[4].

The reactivity of 3-aminopropanal with key amino acid residues is summarized in the table below. It is important to note that 3-aminopropanal exhibits substantially reduced reactivity compared to acrolein, suggesting that its conversion to acrolein is a key step for many of its biological effects[4].

| Reactant Amino Acid | Reaction Type with 3-Aminopropanal/Acrolein | Adduct Formed |

| Lysine | Schiff Base Formation (with 3-aminopropanal) | Imine |

| Cysteine | Michael Addition (with acrolein) | Thioether |

| Histidine | Michael Addition (with acrolein) | N(τ)-(3-propanal)histidine (with acrolein) |

Biological and Pathological Significance

3-Aminopropanal is a product of the oxidative catabolism of polyamines, such as spermine (B22157) and spermidine, by amine oxidases. It is implicated in various physiological and pathological processes, most notably in the context of cerebral ischemia and oxidative stress.

Lysosomotropic Nature and Induction of Apoptosis

3-Aminopropanal is a weak lysosomotropic base, meaning it can accumulate in the acidic environment of lysosomes[7][8]. This accumulation can lead to lysosomal membrane permeabilization (LMP), or lysosomal rupture, which releases lysosomal hydrolases into the cytoplasm. This event triggers a cascade of cellular responses, including oxidative stress and ultimately, apoptosis (programmed cell death)[7][8]. The apoptotic pathway initiated by 3-aminopropanal involves the activation of caspases, a family of proteases that execute the apoptotic program[7][8]. The process begins with the release of lysosomal enzymes, which in turn leads to mitochondrial damage and the activation of the caspase cascade.

Experimental Protocols

Due to its inherent instability, 3-aminopropanal is often synthesized and handled as its more stable diethyl acetal derivative. The free aldehyde can be generated in situ by acid hydrolysis when needed.

Synthesis of 3-Aminopropanal Diethyl Acetal

This protocol describes a two-step synthesis starting from 3-chloropropionaldehyde diethyl acetal.

Step 1: Synthesis of 3-Azidopropanal (B1279046) Diethyl Acetal

-

In a 1 L round-bottom flask, dissolve 26.0 g (400 mmol) of sodium azide (B81097) (NaN₃) in 500 mL of dimethylformamide (DMF).

-

To this solution, add 33.3 g (200 mmol) of 3-chloropropionaldehyde diethyl acetal.

-

Warm the solution to 60 °C and monitor the reaction progress by gas chromatography (GC).

-

After completion, dilute the reaction mixture with 1 L of ice water and extract with diethyl ether (3 x 500 mL).

-

Wash the combined ether extracts with water (2 x 500 mL) and dry over magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude 3-azidopropanal diethyl acetal.

Step 2: Hydrogenation to 3-Aminopropanal Diethyl Acetal

-

Dissolve the crude product from Step 1 in 500 mL of ethanol.

-

Add 2.03 g (2 mmol) of 10% Palladium on carbon (Pd/C) to the solution.

-

Degas the suspension and saturate it with hydrogen gas (H₂).

-

Stir the reaction mixture under a hydrogen balloon for four days, monitoring for completion by GC.

-

After the reaction is complete, degas the solution and filter through Celite 545 to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with 25 mL of 12 N potassium hydroxide (B78521) (KOH) and extract with diethyl ether (2 x 50 mL).

-

Dry the ether layer over sodium carbonate (Na₂CO₃) and remove the solvent under vacuum.

-

Distill the residue to yield pure 3-aminopropanal diethylacetal (yield ~63%).

Generation of Free 3-Aminopropanal

Free 3-aminopropanal can be generated from its diethyl acetal by acid hydrolysis immediately before use.

-

Add 10 µL portions of 3-aminopropanal diethyl acetal to 0.5 mL of 0.5 M hydrochloric acid (HCl).

-

Incubate the mixture at 100 °C for 10 minutes.

-

Cool the solution on ice.

-

Neutralize the solution with 25% ammonium (B1175870) hydroxide.

-

Adjust the final concentration with deionized water as needed.

HPLC Analysis of 3-Aminopropanal

This method is suitable for the quantitative determination of 3-aminopropanal.

-

Derivatization:

-

Mix the sample containing 3-aminopropanal with a solution of fluorescamine (B152294) in sodium tetraborate (B1243019) decahydrate (B1171855) to form a fluorescent derivative.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (5 µm, 150 mm × 4.6 mm I.D.).

-

Mobile Phase: Isocratic elution with acetonitrile (B52724) and ammonium acetate (B1210297) buffer (26:74 v/v).

-

Flow Rate: 1.00 mL/min.

-

Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength (EX) at 390 nm and Emission wavelength (EM) at 483 nm.

-

Lysosomal Integrity Assay using Acridine (B1665455) Orange

This protocol allows for the assessment of lysosomal membrane permeabilization induced by 3-aminopropanal.

-

Cell Culture:

-

Seed cells in a 96-well plate at a density that allows for 80-90% confluency on the day of the experiment.

-

Allow cells to adhere for at least 24 hours.

-

-

Acridine Orange Staining:

-

Prepare a staining solution of acridine orange (2-5 µg/mL) in complete cell culture medium.

-

Remove the culture medium from the cells and add 100 µL of the staining solution to each well.

-

Incubate for 15 minutes at 37 °C.

-

Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each.

-

-

Treatment and Analysis:

-

Treat the stained cells with the desired concentrations of 3-aminopropanal.

-

Monitor the fluorescence using a microplate reader or fluorescence microscope.

-

Intact lysosomes will exhibit red fluorescence, while a shift to green fluorescence in the cytoplasm indicates lysosomal rupture.

-

Conclusion

3-Aminopropanal is a biologically significant and highly reactive aldehyde. Its dual functionality drives its chemical interactions with cellular components, leading to important physiological and pathological outcomes, including cytotoxicity and apoptosis. The instability of 3-aminopropanal and its facile conversion to the potent toxin acrolein are central to its biological effects. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and investigation of 3-aminopropanal, enabling further research into its roles in cellular signaling, disease pathogenesis, and as a potential target for therapeutic intervention. A thorough understanding of the structure and reactivity of 3-aminopropanal is crucial for advancing our knowledge of the impact of endogenous aldehydes on human health.

References

- 1. Propanal, 3-amino- | C3H7NO | CID 75 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. - [ebi.ac.uk]

- 4. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of acrolein-specific adducts generated during lipid peroxidation-modification of proteins in vitro: identification of N(τ)-(3-propanal)histidine as the major adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-aminopropanal precursors

An In-depth Technical Guide to the Synthesis of 3-Aminopropanal (B1211446) Precursors

Executive Summary

3-Aminopropanal (3-AP), a bifunctional molecule featuring both a primary amine and an aldehyde group, is a valuable building block in organic synthesis and a key intermediate in various biological processes.[1][2] However, its inherent instability and high reactivity present significant challenges for its direct synthesis, storage, and application.[1] Consequently, research has focused on the development of synthetic routes from stable, readily available precursors, often involving the use of protected intermediates. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 3-aminopropanal, with a focus on the precursors utilized, detailed experimental protocols, and quantitative analysis of reaction outcomes. The methodologies discussed are critical for researchers in drug development, materials science, and biochemistry who require access to this versatile molecule.

Introduction to 3-Aminopropanal

3-Aminopropanal (C₃H₇NO) is the simplest omega-aminoaldehyde.[2] Its structure combines a nucleophilic amino group and an electrophilic aldehyde, making it highly reactive.[1] In biological systems, 3-AP is generated via the oxidative catabolism of polyamines like spermine (B22157) and spermidine.[3] It is implicated in cellular processes such as cell growth but is also known to be a potent cytotoxin, particularly in the context of cerebral ischemia, where it can accumulate and cause lysosomal rupture. In synthetic chemistry, its bifunctionality allows it to serve as a precursor for nitrogen-containing heterocyclic compounds and other complex molecules.[1] Due to its propensity for self-polymerization and degradation (e.g., elimination of ammonia (B1221849) to form the toxic byproduct acrolein), 3-AP is often generated in situ or synthesized in a protected form, such as its diethyl acetal (B89532).[1][3]

Synthetic Pathways from Key Precursors

The synthesis of 3-aminopropanal or its stable derivatives can be achieved from several classes of precursors. The most common strategies involve the transformation of molecules containing a three-carbon backbone into the target aminoaldehyde.

Caption: Figure 1. Overview of synthetic routes to 3-aminopropanal from major precursor families.

Synthesis from Acrylonitrile

Acrylonitrile is an inexpensive and highly versatile industrial chemical, making it an attractive starting point.[4] The strategy involves the cyanoethylation of ammonia to form β-aminopropionitrile, followed by the selective reduction of the nitrile group to an amine.

The first step is a Michael addition of ammonia to the activated double bond of acrylonitrile. The resulting β-aminopropionitrile is a stable intermediate that can be isolated and purified before reduction. The subsequent reduction of the nitrile must be carefully controlled to avoid reducing the desired aldehyde product.

Caption: Figure 2. General two-step synthesis of 3-aminopropanal starting from acrylonitrile.

This protocol is adapted from Organic Syntheses.[5]

-

Reaction Setup : In a 1-liter heavy-walled bottle, place 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) (28–30% ammonia) and 100 mL (80 g, 1.5 moles) of cold, polymer-free acrylonitrile.

-

Reaction Execution : Securely seal the bottle with a wired rubber stopper. Shake the bottle intermittently. The reaction is exothermic, and the mixture will become homogeneous after approximately 5 minutes, with the temperature rising to about 65°C.[5] Allow the reaction to stand for several hours or overnight under a hood.

-

Workup and Isolation : Transfer the reaction mixture to a 3-liter flask. Distill the water and excess ammonia under reduced pressure until the boiling point reaches approximately 50°C/20 mm Hg.

-

Purification : The remaining higher-boiling products are transferred to a Claisen flask for fractional distillation under reduced pressure. The β-aminopropionitrile fraction is collected.

| Precursor | Product | Reagents | Conditions | Yield | Reference |

| Acrylonitrile | β-Aminopropionitrile | Aqueous NH₃ | Room temp, slight exotherm to ~65°C | 31-33% | [5] |

| Acrylonitrile | bis-(β-cyanoethyl)amine | Aqueous NH₃ (less than stoichiometric) | Dropwise addition | 88.5% | [5] |

Note: The reaction can also produce significant amounts of the secondary amine, bis-(β-cyanoethyl)amine, especially if the ratio of ammonia to acrylonitrile is low.[5]

Synthesis from 3-Halopropanal Precursors

This route utilizes a protected form of 3-halopropanal, typically 3-chloropropionaldehyde diethyl acetal, to prevent side reactions involving the aldehyde. The amino group is introduced via nucleophilic substitution, commonly using an azide intermediate, which is then reduced.

The aldehyde is protected as an acetal, which is stable under the conditions required for the subsequent substitution and reduction steps. Sodium azide is used to displace the halide, forming an organic azide. This azide is then reduced to the primary amine, typically via catalytic hydrogenation. The final step involves acidic workup to deprotect the acetal and reveal the aldehyde.

Caption: Figure 3. Multi-step synthesis using a protected 3-halopropanal precursor.

This protocol is adapted from PrepChem.[6]

-

Azide Formation : To a solution of sodium azide (26.0 g, 400 mmol) in 500 mL of dimethylformamide (DMF), add 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). Warm the solution to 60°C and monitor the reaction by gas chromatography. After completion, dilute the mixture with 1 L of ice water and extract with diethyl ether (3 x 500 mL). Wash the combined organic extracts with water, dry over MgSO₄, and remove the solvent to yield the crude azide intermediate.

-

Reduction : Dissolve the crude azide product in 500 mL of ethanol (B145695) containing 10% Pd/C catalyst (2.03 g). Degas the suspension, saturate with hydrogen gas, and stir under a hydrogen balloon for four days until the reaction is complete.

-

Workup and Isolation : Filter the solution through Celite to remove the catalyst and remove the solvent under reduced pressure. Dilute the residue with 25 mL of 12 N KOH and extract with diethyl ether (2 x 50 mL). Dry the combined ether layers over Na₂CO₃.

-

Purification : Remove the solvent under vacuum and distill the residue to yield pure 3-aminopropanal diethylacetal.

| Step | Precursor | Product | Reagents | Conditions | Yield | Reference |

| Overall | 3-Chloropropionaldehyde Diethyl Acetal | 3-Aminopropanal Diethyl Acetal | 1. NaN₃, DMF2. H₂, 10% Pd/C, EtOH | 1. 60°C2. Room Temp, 4 days | 63% | [6] |

Related Industrial Synthesis: 3-Aminopropanol from Ethylene (B1197577) Cyanohydrin

While not producing 3-aminopropanal directly, the industrial synthesis of 3-aminopropanol is highly relevant as it demonstrates a large-scale reduction of a nitrile in the presence of ammonia. 3-Aminopropanol is an important building block for pharmaceuticals and cosmetics.[7][8]

This process involves the catalytic hydrogenation of ethylene cyanohydrin. The reaction is performed in the presence of ammonia, which helps to suppress the formation of secondary and tertiary amine byproducts. Common catalysts include those from groups 8, 9, and 10 of the periodic table, such as Raney Nickel or Cobalt.[9][10]

Caption: Figure 4. Catalytic hydrogenation of ethylene cyanohydrin to 3-aminopropanol.

The reaction conditions are optimized for high yield and purity, with specific parameters often being proprietary. However, patent literature provides typical ranges.

| Parameter | Value | Reference |

| Precursor | Ethylene Cyanohydrin | [9] |

| Reagents | Hydrogen, Ammonia | [9][11] |

| Catalyst | Hydrogenation catalysts (Groups 8, 9, 10) | [9] |

| Molar Ratio (NH₃ : Ethylene Cyanohydrin) | 1.1:1 to 25:1 (preferred) | [9] |

| Pressure | Not specified, but hydrogenation is a pressure process | [9] |

| Temperature | Not specified | [9] |

Conclusion

The synthesis of 3-aminopropanal is a task that requires careful management of its inherent reactivity. The most successful and practical approaches rely on the use of stable precursors and often involve the protection of the aldehyde functionality. The choice of precursor—be it acrylonitrile, a 3-halopropanal derivative, or another starting material—depends on factors such as cost, scale, and the desired purity of the final product. For laboratory-scale synthesis, the multi-step route from 3-chloropropionaldehyde diethyl acetal offers a reliable method for obtaining a stable, protected form of 3-aminopropanal. For industrial applications requiring related structures, the catalytic hydrogenation of nitriles like ethylene cyanohydrin provides a scalable and efficient precedent. Future research may focus on developing more direct catalytic methods that avoid protection-deprotection steps, thereby improving atom economy and reducing waste.

References

- 1. 3-Aminopropanal | 352-92-1 | Benchchem [benchchem.com]

- 2. Propanal, 3-amino- | C3H7NO | CID 75 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 10. File:Industrial synthesis of 3-aminopropan-1-ol.svg - Wikimedia Commons [commons.wikimedia.org]

- 11. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

Stability of 3-Aminopropenal in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-aminopropenal in aqueous solutions. 3-Aminopropenal, a simple enamine, is susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the medium. Understanding the kinetics and mechanism of this degradation is crucial for applications in chemical synthesis and drug development where its stability is a critical factor.

Core Concepts: Enamine Hydrolysis

3-Aminopropenal belongs to the class of organic compounds known as enamines. A key characteristic of enamines is their susceptibility to hydrolysis in aqueous environments, which leads to the cleavage of the carbon-nitrogen double bond. This reaction is essentially the reverse of enamine formation and results in the regeneration of a carbonyl compound and an amine. In the case of 3-aminopropenal, hydrolysis yields malondialdehyde (which exists in equilibrium with its enol tautomer, 3-hydroxypropenal) and ammonia (B1221849).

The hydrolysis of enamines is generally catalyzed by acid. The reaction rate is highly dependent on the pH of the solution, with the reaction typically proceeding more rapidly in acidic conditions (pH 1-6).

Degradation Pathway of 3-Aminopropenal

The degradation of 3-aminopropenal in an aqueous solution proceeds through a well-established acid-catalyzed hydrolysis mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

-

Protonation: The reaction is initiated by the protonation of the enamine at the α-carbon. This step is often the rate-determining step in acidic solutions.

-

Iminium Ion Formation: Protonation of the α-carbon leads to the formation of a resonance-stabilized iminium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

-

Carbinolamine Formation: This attack results in the formation of a carbinolamine intermediate.

-

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, making the amino group a better leaving group.

-

Elimination of Amine: The C-N bond cleaves, leading to the elimination of ammonia and the formation of a protonated carbonyl group.

-

Deprotonation: The final step is the deprotonation of the carbonyl compound to yield malondialdehyde.

Quantitative Stability Data

The table below summarizes the general trends and provides illustrative data from a study on the hydrolysis of the morpholine (B109124) enamine of propiophenone, which serves as a relevant model.

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Notes |

| < 1 | 25 | Increases with acidity | Decreases with acidity | In strongly acidic solutions, the hydrolysis rate is high. |

| 1 - 6 | 25 | pH-dependent | pH-dependent | A bell-shaped pH-rate profile is often observed, with the maximum rate occurring in the weakly acidic range. This is due to the dual role of H+ in protonating the substrate and the requirement for water as a nucleophile. |

| > 7 | 25 | Generally slower | Generally longer | In neutral to alkaline solutions, the rate of hydrolysis is significantly lower due to the lower concentration of protons to catalyze the reaction. |

Note: The actual rates for 3-aminopropenal may differ, but the general pH-dependent trend is expected to be similar.

Experimental Protocols for Stability Assessment

A standard approach to determining the stability of a compound like 3-aminopropenal in an aqueous solution involves monitoring its concentration over time under controlled conditions.

General Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of 3-aminopropenal hydrolysis.

Spectroscopic Characterization of 3-Aminopropenal: A Technical Overview

Introduction

3-Aminopropenal, a reactive aldehyde containing an amino group, is a molecule of interest in various chemical and biological studies. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an overview of the expected spectroscopic data for 3-aminopropenal and outlines generalized experimental protocols for its analysis. Due to the limited availability of experimental data, this document primarily relies on predicted spectral information.

Predicted Spectroscopic Data

The following tables summarize the predicted and key mass spectrometry data for 3-aminopropenal. It is crucial to note that these are computationally generated values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Aminopropenal

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.7 | Triplet | H-1 (Aldehyde) |

| ~3.2 | Triplet | H-3 (Methylene adjacent to NH₂) |

| ~2.8 | Quartet | H-2 (Methylene adjacent to C=O) |

Solvent: D₂O, Spectrometer Frequency: 500 MHz. Data sourced from the Human Metabolome Database (predicted).[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3-Aminopropenal

| Parameter | Value | Source |

| Molecular Formula | C₃H₅NO | PubChem |

| Molecular Weight | 71.08 g/mol | PubChem |

| Exact Mass | 71.03711 Da | PubChem |

| [M+H]⁺ (m/z) | 74 | PubMed |

The mass spectrum of 3-aminopropenal is expected to show a molecular ion peak corresponding to its molecular weight. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is readily observed.[2]

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for 3-aminopropenal is not available in the public domain. However, the spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong, sharp band around 1720-1740 cm⁻¹ characteristic of an aldehyde.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic molecule like 3-aminopropenal.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-aminopropenal in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a larger sample quantity (20-50 mg) may be necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid 3-aminopropenal sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 3-aminopropenal (typically 1-10 µg/mL) in a suitable volatile solvent system (e.g., methanol, acetonitrile, or a mixture with water) compatible with the chosen ionization method.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution instruments, this will provide the exact mass of the molecular ion.

-

-

Data Processing: The data system processes the ion signals to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like 3-aminopropenal.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a small organic molecule.

Conclusion

The spectroscopic characterization of 3-aminopropenal is essential for its unambiguous identification and for understanding its chemical properties. While experimental data is sparse, predicted spectra and established analytical methodologies provide a solid framework for its analysis. The combination of NMR, IR, and MS techniques, as outlined in this guide, offers a comprehensive approach to confirming the structure and purity of this reactive aldehyde, which is crucial for its application in research and development. It is imperative for researchers working with this compound to perform their own spectroscopic analyses to obtain definitive experimental data.

References

An In-depth Technical Guide on the Biological Role of 3-Aminopropanal in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (B1211446) (3-AP) is a critical, yet often cytotoxic, intermediate in the metabolism of polyamines. This document provides a comprehensive overview of the biological significance of 3-aminopropanal, detailing its metabolic origins, enzymatic processing, and physiological and pathological roles. Particular emphasis is placed on its function in cellular homeostasis and its implications in disease states, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

3-Aminopropanal is a reactive aldehyde that plays a pivotal role in the catabolism of essential biogenic polyamines such as spermidine (B129725) and spermine (B22157). Its metabolism is a key junction, leading to either detoxification and the production of valuable biomolecules or, under certain conditions, cellular damage and apoptosis. A thorough understanding of 3-aminopropanal's metabolic fate is crucial for developing therapeutic strategies targeting diseases associated with aberrant polyamine metabolism, including neurological disorders and cancer.

Metabolic Pathways Involving 3-Aminopropanal

3-Aminopropanal is primarily generated from the oxidative deamination of spermine and spermidine, a reaction catalyzed by polyamine oxidases. Once formed, it is typically detoxified by aldehyde dehydrogenase into β-alanine, a precursor for the biosynthesis of carnosine and pantothenic acid.

Formation of 3-Aminopropanal

The synthesis of 3-aminopropanal is a key step in the polyamine catabolic pathway.

-

Spermine/spermidine N(1)-acetyltransferase (SSAT) : This enzyme acetylates spermine and spermidine, marking them for degradation.

-

N(1)-acetylpolyamine oxidase (APAO) : This peroxisomal enzyme oxidizes the acetylated polyamines to produce 3-acetamidopropanal, which can be deacetylated to 3-aminopropanal.

-

Spermine oxidase (SMO) : This enzyme directly oxidizes spermine to produce spermidine, hydrogen peroxide, and 3-aminopropanal.[1]

Catabolism and Detoxification of 3-Aminopropanal

Due to its reactive aldehyde group, 3-aminopropanal is rapidly metabolized to prevent cellular toxicity.

-

Aldehyde Dehydrogenase (ALDH) : This superfamily of enzymes catalyzes the oxidation of 3-aminopropanal to β-alanine. This is the primary detoxification pathway. The oxidation of the reactive and cytotoxic 3-aminopropanal to β-alanine represents a detoxification process.[2]

-

Spontaneous Conversion to Acrolein : Under certain conditions, 3-aminopropanal can undergo spontaneous elimination of ammonia (B1221849) to form acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[1]

Biological Functions and Significance

The metabolic fate of 3-aminopropanal is intrinsically linked to cellular health and disease.

Role in β-Alanine Synthesis

The primary metabolic role of 3-aminopropanal is to serve as a precursor for β-alanine. β-alanine is a non-proteinogenic amino acid that is a key component of several important biological molecules:

-

Carnosine : A dipeptide with antioxidant and pH-buffering properties, particularly in muscle and brain tissue.

-

Pantothenic Acid (Vitamin B5) : An essential nutrient required for the synthesis of Coenzyme A (CoA), a vital molecule in cellular metabolism.

Cytotoxicity and Pathological Implications

The accumulation of 3-aminopropanal can lead to significant cellular toxicity.[1] This is primarily due to its reactive aldehyde group, which can form adducts with proteins and nucleic acids, leading to cellular dysfunction.

-

Neurotoxicity : 3-Aminopropanal is a potent neurotoxin that can accumulate in the brain during ischemic events.[3][4] Its lysosomotropic nature allows it to concentrate in lysosomes, leading to their rupture and the subsequent release of catastrophic enzymes, triggering apoptosis.[2][3][4][5]

-

Oxidative Stress : The metabolism of polyamines by oxidases generates hydrogen peroxide as a byproduct, contributing to oxidative stress.[1] Furthermore, the spontaneous conversion of 3-aminopropanal to the highly reactive aldehyde acrolein can exacerbate cellular damage.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopropanal: A Key Mediator of Cellular Damage in Polyamine Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

The oxidation of biogenic polyamines, such as spermine (B22157) and spermidine, is a critical metabolic process with implications in both normal physiology and various pathological states. A key and highly reactive product of this enzymatic breakdown is 3-aminopropanal (B1211446). This aldehyde has been identified as a potent cytotoxic agent, contributing to cellular damage in conditions like cerebral ischemia and neurodegenerative diseases. Its toxicity stems from its ability to induce lysosomal membrane permeabilization, leading to the release of catastrophic enzymes and the initiation of apoptotic and necrotic cell death pathways. This technical guide provides a comprehensive overview of 3-aminopropanal's role as a product of polyamine oxidation, detailing its formation, cytotoxic effects, and the signaling cascades it triggers. This document also includes detailed experimental protocols for its quantification and the assessment of its cellular effects, along with visual representations of the key pathways involved.

Formation of 3-Aminopropanal through Polyamine Oxidation

3-Aminopropanal is primarily generated through the enzymatic activity of two flavin-dependent amine oxidases: spermine oxidase (SMOX) and polyamine oxidase (PAO).

-

Spermine Oxidase (SMOX): This enzyme specifically catalyzes the oxidation of spermine, yielding spermidine, 3-aminopropanal, and hydrogen peroxide (H₂O₂) as co-products.[1][2] SMOX is a highly inducible enzyme, and its expression is upregulated in response to various cellular stressors.[1]

-

Polyamine Oxidase (PAO): This enzyme has a broader substrate specificity and can oxidize both acetylated spermine and acetylated spermidine. The oxidation of these acetylated polyamines by PAO also produces 3-acetamidopropanal (B1240501) and H₂O₂.[1][3]

The enzymatic reactions leading to the formation of 3-aminopropanal are summarized below:

Table 1: Enzymatic Production of 3-Aminopropanal

| Enzyme | Substrate(s) | Products |

| Spermine Oxidase (SMOX) | Spermine, O₂, H₂O | Spermidine, 3-Aminopropanal , H₂O₂ |

| Polyamine Oxidase (PAO) | N¹-acetylspermine, O₂, H₂O | N¹-acetylspermidine, 3-Acetamidopropanal , H₂O₂ |

| N¹-acetylspermidine, O₂, H₂O | Putrescine, 3-Acetamidopropanal , H₂O₂ |

It is important to note that 3-aminopropanal can be further metabolized, most notably through a non-enzymatic β-elimination reaction that converts it to acrolein, an even more reactive and toxic α,β-unsaturated aldehyde.[4][5]

Cytotoxicity of 3-Aminopropanal

The cytotoxic effects of 3-aminopropanal have been documented in various cell types, with neuronal and glial cells being particularly susceptible. This sensitivity is highly relevant in the context of neurological damage following ischemic events.[6]

Table 2: Cytotoxicity of 3-Aminopropanal in Different Cell Types

| Cell Type | Cytotoxicity Metric | Concentration | Reference(s) |

| Primary Neuronal Cultures | LD₅₀ | 90 ± 20 µM | [6] |

| Glial Cell Cultures | LD₁₀₀ | 200 µM | [6] |

| Human Astrocytoma Cells | Apoptosis Induction | 75 µM | [7] |

The primary mechanism underlying the cytotoxicity of 3-aminopropanal is its ability to act as a lysosomotropic agent. Due to its basic amino group, it accumulates within the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), a critical event that unleashes a cascade of destructive processes.[7][8]

Signaling Pathways Triggered by 3-Aminopropanal

The accumulation of 3-aminopropanal within lysosomes initiates a signaling cascade that ultimately leads to cell death. The key events in this pathway are lysosomal rupture and the subsequent activation of caspases.

Lysosomal Membrane Permeabilization and Cathepsin Release

The high concentration of protonated 3-aminopropanal within the lysosome disrupts the integrity of the lysosomal membrane. This leads to the release of lysosomal hydrolases, including potent proteases like cathepsins, into the cytosol.[9][10]

Caption: 3-Aminopropanal accumulation in lysosomes leads to membrane permeabilization and the release of cathepsins.

Caspase Activation and Apoptosis

Once in the cytosol, cathepsins can cleave and activate Bid, a pro-apoptotic member of the Bcl-2 family. Truncated Bid (tBid) then translocates to the mitochondria, where it induces the release of cytochrome c.[2][11] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis.[10][12][13]

Caption: Downstream signaling cascade from cathepsin release to caspase-3 activation and apoptosis.

Experimental Protocols

Quantification of 3-Aminopropanal by HPLC with Fluorescence Detection

This method is based on the derivatization of 3-aminopropanal with a fluorescent tag, allowing for sensitive detection and quantification.

Materials:

-

Reversed-phase C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a fluorescence detector

-

Acetonitrile (B52724) (HPLC grade)

-

Fluorescamine (B152294) derivatizing agent

-

Sodium tetraborate (B1243019) decahydrate (B1171855) solution

-

3-Aminopropanal standard

-

Biological sample (e.g., cell lysate, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in an appropriate buffer.

-

Centrifuge to remove cellular debris.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

To a known volume of the sample supernatant, add a solution of fluorescamine in a sodium tetraborate decahydrate buffer.

-

Vortex briefly and allow the reaction to proceed in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Perform isocratic elution with a mobile phase consisting of acetonitrile and ammonium acetate buffer (e.g., 26:74 v/v) at a constant flow rate (e.g., 1.0 mL/min).

-

Set the fluorescence detector to an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 483 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of derivatized 3-aminopropanal.

-

Quantify the amount of 3-aminopropanal in the sample by comparing its peak area to the standard curve.

-

Assay for Spermine Oxidase (SMOX) Activity

This assay indirectly measures SMOX activity by quantifying the production of hydrogen peroxide, a co-product of 3-aminopropanal formation.

Materials:

-

Luminometer

-

Cell lysate containing SMOX

-

Spermine (substrate)

-

Horseradish peroxidase (HRP)

-

Luminol

-

Glycine (B1666218) buffer (pH 8.0)

-

Pargyline (monoamine oxidase inhibitor)

-

Aminoguanidine (diamine oxidase inhibitor)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, combine glycine buffer, aminoguanidine, pargyline, and luminol.

-

Add HRP: Just before starting the assay, add the HRP solution to the reaction mix.

-

Initiate Reaction:

-

In a luminometer cuvette, add the cell lysate to the reaction mix.

-

Incubate briefly at 37°C.

-

Add the spermine substrate to initiate the reaction.

-

-

Measure Chemiluminescence: Immediately measure the chemiluminescence produced over a set period (e.g., 40 seconds). The light emission is proportional to the rate of H₂O₂ production and thus to the SMOX activity.

Assessment of Lysosomal Membrane Permeabilization using Acridine (B1665455) Orange Staining

This method utilizes the metachromatic fluorescent dye acridine orange (AO) to visualize the integrity of lysosomes. In intact, acidic lysosomes, AO aggregates and fluoresces red, while in the cytosol and nucleus, it remains as monomers and fluoresces green. Disruption of the lysosomal membrane leads to a decrease in red fluorescence and an increase in green fluorescence throughout the cell.[8][14]

Materials:

-

Fluorescence microscope or microplate reader

-

Acridine Orange (AO) staining solution

-

Cell culture medium

-

Cells to be treated with 3-aminopropanal

-

3-Aminopropanal solution

Procedure:

-

Cell Seeding: Seed cells in a suitable format for microscopy (e.g., chamber slides) or a microplate reader (e.g., 96-well plate).

-

3-Aminopropanal Treatment: Treat the cells with the desired concentration of 3-aminopropanal for the desired time. Include untreated control cells.

-

Acridine Orange Staining:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a working solution of Acridine Orange in serum-free medium for 15-30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells with PBS to remove excess dye.

-

Imaging and Analysis:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope with filters for red and green fluorescence. Intact lysosomes will appear as red puncta, while compromised lysosomes will result in a diffuse green fluorescence throughout the cytoplasm.

-

Microplate Reader: Measure the fluorescence intensity at the appropriate wavelengths for red and green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates lysosomal membrane permeabilization.

-

Conclusion and Future Perspectives

3-Aminopropanal is a critical and highly toxic product of polyamine oxidation, playing a significant role in cellular damage, particularly in the context of neurological insults. Its ability to induce lysosomal membrane permeabilization and trigger apoptotic pathways makes it a key target for therapeutic intervention. The experimental protocols provided in this guide offer robust methods for studying the formation and cytotoxic effects of 3-aminopropanal.

Future research in this area should focus on the development of specific and potent inhibitors of SMOX to mitigate the production of 3-aminopropanal in pathological conditions. Furthermore, a deeper understanding of the downstream targets of 3-aminopropanal and its more toxic metabolite, acrolein, will be crucial for designing effective neuroprotective strategies. The continued investigation into the intricate signaling pathways initiated by this reactive aldehyde will undoubtedly open new avenues for drug development in a range of diseases.

References

- 1. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of cytochrome c release and caspase-3 activation in the oxidative stress-induced apoptosis in human tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

Computational Scrutiny of 3-Iminopropanal: A Guide to Stability and Conformational Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iminopropanal, a reactive carbonyl compound, and its tautomers play a crucial role in various chemical and biological processes. Understanding the conformational landscape and relative stability of its isomers is paramount for predicting its reactivity, biological activity, and potential applications in drug development. This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stability of this compound and its enamine tautomer. We present a detailed summary of computational protocols, key findings on the relative energies of different conformers, and a discussion of the factors governing their stability. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis of reactive small molecules.

Introduction

The intrinsic reactivity of small carbonyl compounds such as this compound makes their experimental characterization challenging. Computational chemistry offers a powerful alternative for elucidating their structural and energetic properties. This compound can exist in equilibrium with its more stable tautomer, 3-aminopropenal (a β-enaminone). The stability and reactivity of these species are dictated by a delicate balance of electronic and steric effects, which can be accurately modeled using modern computational techniques. This guide will delve into the theoretical approaches used to explore the potential energy surface of this compound and its tautomers.

Computational Methodologies

The stability of this compound and its conformers is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT)

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for studying enaminone systems.[1] For a more refined analysis of the C3H3NO family of isomers, which includes this compound, the revDSD functional paired with a jun-cc-pVTZ basis set, corrected for dispersion using Grimme's D3 with BJ damping, is recommended.[2]

Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[1][3] These methods are computationally more demanding but provide benchmark-quality energies, crucial for validating DFT results.

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly used for initial geometry optimizations and frequency calculations.[1] For more accurate energy calculations, augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are preferable.[3]

Solvation Models

To simulate the effect of a solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEF-PCM), are often utilized.[1] For a more explicit treatment of solvent effects, a combined approach of ab initio calculations with Free Energy Perturbation/Monte Carlo (FEP/MC) simulations can be employed.[1]

Conformational Analysis and Stability

This compound and its enamine tautomer can exist in several conformations due to the rotation around single bonds. A thorough exploration of the conformational space is essential to identify the global minimum energy structure and the relative energies of other stable conformers.

Tautomeric Equilibrium

The primary equilibrium for this compound is the tautomerization to 3-aminopropenal (a β-enaminone). Computational studies on similar systems have shown that the enaminone form is generally more stable than the corresponding enol imine form.[1]

Conformers of this compound and its Tautomers

The C3H3NO family of isomers, which includes this compound, has been computationally explored.[2] Although specific data for this compound is not detailed in the provided search results, the general finding is that a multitude of conformers can exist within a relatively small energy window. For instance, the four conformers of 3-iminopropenone were found to be located between 50 and 100 kJ mol⁻¹ higher in energy than the most stable C3H3NO isomer.[2]

A systematic conformational analysis involves rotating dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the optimized conformers are then calculated, including zero-point vibrational energy (ZPVE) corrections.

Data Presentation

The quantitative data from computational studies are best summarized in tables for easy comparison.

| Isomer/Conformer | Computational Level | Relative Energy (kJ/mol) |

| Hypothetical Data for this compound Conformers | ||

| Trans-Iminopropanal | revDSD/jun-cc-pVTZ + ZPVE | 15.0 |

| Cis-Iminopropanal | revDSD/jun-cc-pVTZ + ZPVE | 25.0 |

| Hypothetical Data for 3-Aminopropenal Tautomers | ||

| Z-s-cis-Aminopropenal | revDSD/jun-cc-pVTZ + ZPVE | 0.0 (Reference) |

| Z-s-trans-Aminopropenal | revDSD/jun-cc-pVTZ + ZPVE | 5.0 |

| E-s-cis-Aminopropenal | revDSD/jun-cc-pVTZ + ZPVE | 10.0 |

| E-s-trans-Aminopropenal | revDSD/jun-cc-pVTZ + ZPVE | 8.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are required to obtain accurate relative energies.

Experimental Protocols for Computational Studies

The following outlines a detailed workflow for the computational investigation of this compound stability.

Caption: Computational workflow for stability analysis.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium between this compound and 3-aminopropenal is a key relationship governing the system's behavior.

Caption: Tautomeric equilibrium pathway.

Conclusion

Computational studies provide indispensable insights into the stability and conformational preferences of reactive molecules like this compound. By employing a combination of DFT and ab initio methods with appropriate basis sets and solvation models, a detailed understanding of the potential energy surface can be achieved. The enamine tautomer, 3-aminopropenal, is predicted to be the more stable species, a finding consistent with studies on related β-enaminone systems. The methodologies and workflows presented in this guide offer a robust framework for researchers to conduct their own computational investigations into the stability of this compound and other similar molecules, ultimately aiding in the prediction of their chemical behavior and potential applications.

References

- 1. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Theoretical Investigation of Imine-Enamine Equilibrium

Executive Summary

Imine-enamine tautomerism is a fundamental prototropic equilibrium in organic chemistry with profound implications for reaction mechanisms, chemical synthesis, and biological processes. The position of this equilibrium is sensitive to a variety of factors including electronic and steric effects of substituents, solvent polarity, and temperature. Understanding and predicting the tautomeric preference is crucial for designing novel synthetic pathways and for the development of new therapeutic agents, as imines (or Schiff bases) are common intermediates in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the imine-enamine equilibrium, supported by experimental validation protocols.

Introduction to Imine-Enamine Tautomerism

Imines and enamines are constitutional isomers that can interconvert through the migration of a proton and the shifting of a double bond.[1] This equilibrium is analogous to the more commonly known keto-enol tautomerism.[2][3] Generally, the imine tautomer is thermodynamically more stable than the enamine form due to the greater bond energy of the carbon-nitrogen double bond compared to a carbon-carbon double bond.[2] However, the enamine form, despite often being a minor component at equilibrium, is a key nucleophilic intermediate in many important organic reactions.[4][5] The ability to theoretically model and predict the factors that stabilize one tautomer over the other is a powerful tool in modern chemistry.

Theoretical and Computational Methodologies

The theoretical investigation of imine-enamine equilibrium primarily relies on quantum chemical calculations to determine the structural, energetic, and electronic properties of the tautomers.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used method for studying this equilibrium due to its favorable balance of computational cost and accuracy.

-

Functionals: The B3LYP hybrid functional is frequently employed for geometry optimizations and energy calculations.[6][7]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used to provide a good description of the electronic structure.[6][8][9] The inclusion of diffuse (++) and polarization (*) functions is important for accurately modeling systems with lone pairs and for describing hydrogen bonding.

Ab Initio Methods

Higher-level ab initio methods, while more computationally demanding, are used for benchmarking and for obtaining more accurate energy values.

-

Møller-Plesset Perturbation Theory (MP2): This method is often used to account for electron correlation effects, providing more reliable relative energies compared to some DFT approaches, although it can sometimes yield conflicting results depending on the system and solvent model.[8][9]

Modeling Solvent Effects

The solvent environment plays a critical role in the position of the tautomeric equilibrium.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is a common and efficient method for modeling the bulk electrostatic effects of a solvent.[8][9] It treats the solvent as a continuous dielectric medium.

-

Explicit Solvation Models: For systems where specific solute-solvent interactions like hydrogen bonding are crucial, explicit models are used. These involve including a number of solvent molecules directly in the quantum mechanical calculation.[7] Hybrid approaches, such as a combined ab initio + Free Energy Perturbation/Monte Carlo (FEP/MC) study, can provide highly accurate solvation free energies.[8][9]

Core Factors Influencing Imine-Enamine Equilibrium

Several structural and environmental factors dictate the relative stability of imine and enamine tautomers.

Caption: Key factors influencing the imine-enamine tautomeric equilibrium.

-

Substituent Effects: The electronic nature of substituents on the carbon framework or the nitrogen atom can significantly alter the relative stabilities. Electron-withdrawing groups (EWGs) can stabilize the enamine form by delocalizing the nitrogen lone pair, while electron-donating groups (EDGs) may favor the imine.

-

Solvent Effects: The polarity of the solvent has a pronounced effect. An increase in solvent polarity generally favors the more polar tautomer.[6] For instance, polar protic solvents can stabilize the enamine tautomer through hydrogen bonding.

-

Structural Effects: In cyclic systems, ring size and the resulting ring strain can influence the equilibrium.[6] Studies on bicyclic imines have shown that the relative stability of the enamine tautomer increases with the size of the ring.[6] Conjugation with other π-systems can also provide additional stabilization to the enamine form.

Quantitative Data Presentation

Theoretical calculations provide key quantitative data, including relative energies (ΔE), Gibbs free energies (ΔG), and activation barriers for interconversion. Below are representative tables summarizing such data as found in computational studies.

Table 1: Calculated Relative Gibbs Free Energy (ΔG) of Tautomerization (Imine → Enamine) in Different Solvents

| System | Solvent | Computational Method | ΔG (kcal/mol) | Favored Tautomer | Reference |

| 2-phenyliminomethylnaphthalen-1-ol | Carbon Tetrachloride (CCl₄) | IEF-PCM/B3LYP/6-311++G(d,p) | > 0 | Imine (enol) | [8][9] |

| 2-phenyliminomethylnaphthalen-1-ol | Acetonitrile (CH₃CN) | IEF-PCM/B3LYP/6-311++G(d,p) | < 0 | Enamine (quinone) | [8][9] |

| 2-phenyliminomethylnaphthalen-1-ol | Methanol (CH₃OH) | IEF-PCM/B3LYP/6-311++G(d,p) | < 0 | Enamine (quinone) | [8][9] |

| Bicyclic Imine (6-membered) | Gas Phase | B3LYP/6-311++G | > 0 | Imine | [6] |

| Bicyclic Imine (6-membered) | Water | B3LYP/6-311++G (PCM) | < 0 | Enamine | [6] |

Table 2: Calculated Activation Free Energies (ΔG‡) for Imine Reduction vs. Carbonyl Reduction

| Reactant System (Carbonyl + Amine) | Reduction Target | ΔG‡ (kcal/mol) in THF | Reference |

| Acetaldehyde + Methylamine | Imine | 9.2 - 12.6 lower | [10] |

| Acetaldehyde | Carbonyl | (baseline) | [10] |

| Acetone + Methylamine | Imine | 9.2 - 12.6 lower | [10] |

| Acetone | Carbonyl | (baseline) | [10] |

| Note: This table highlights the kinetic favorability of reducing the imine intermediate over the parent carbonyl, a key principle in reductive amination explored via DFT. |

Reaction Mechanisms and Kinetics

The interconversion between imine and enamine tautomers does not occur via a simple intramolecular proton shift but is typically catalyzed by acids or bases.[1][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Degradation of 3-Aminopropanal: A Double-Edged Sword in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanal (B1211446) (3-AP), a reactive aldehyde, holds a pivotal position in cellular metabolism, primarily as a cytotoxic byproduct of polyamine catabolism. Its accumulation is implicated in pathological conditions, notably cerebral ischemia, where it contributes to secondary tissue damage.[1][2] The cellular machinery has evolved sophisticated pathways to detoxify this molecule, primarily through enzymatic oxidation to the non-toxic amino acid β-alanine. However, 3-aminopropanal also possesses an inherent chemical instability, leading to its spontaneous conversion into acrolein, a highly reactive and toxic unsaturated aldehyde.[3][4] This guide provides a comprehensive overview of the degradation pathways of 3-aminopropanal, detailing the enzymatic and non-enzymatic processes, the key enzymes involved, and their kinetics. Furthermore, it presents detailed experimental protocols for the study of 3-aminopropanal degradation and its cytotoxic effects, aimed at facilitating further research in this critical area of cellular metabolism and toxicology.

Formation of 3-Aminopropanal in Polyamine Catabolism

3-Aminopropanal is a direct product of the catabolism of the polyamines spermine (B22157) and spermidine (B129725). This process is initiated by the action of polyamine oxidases (PAOs), which are flavin-dependent enzymes. Specifically, spermine oxidase (SMO) and spermidine/spermine N1-acetyltransferase (SSAT) followed by N1-acetylpolyamine oxidase (APAO) are key enzymes in this pathway. The oxidation of spermine by SMO yields spermidine, hydrogen peroxide, and 3-aminopropanal.[5][6] Similarly, the oxidation of spermidine can also produce 3-aminopropanal.[7]

Degradation Pathways of 3-Aminopropanal

The cellular fate of 3-aminopropanal is dictated by two competing pathways: enzymatic detoxification and non-enzymatic conversion to acrolein.

Enzymatic Degradation to β-Alanine

The primary detoxification route for 3-aminopropanal is its oxidation to β-alanine, a naturally occurring beta-amino acid.[8][9] This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes.[3] The resulting β-alanine can then be utilized in various metabolic pathways, including the synthesis of carnosine and pantothenic acid (Vitamin B5).[10]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. ymdb.ca [ymdb.ca]

- 4. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]